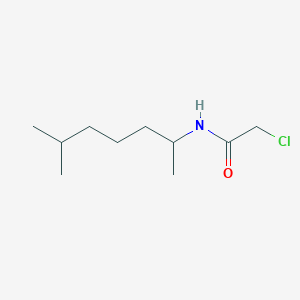

2-chloro-N-(6-methylheptan-2-yl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(6-methylheptan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-methylheptan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(6-methylheptan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRHYMHJGCHFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279839 | |

| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-80-0 | |

| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(6-methylheptan-2-yl)acetamide CAS 71172-80-0 properties

2-Chloro-N-(6-methylheptan-2-yl)acetamide (CAS 71172-80-0): A Bifunctional Electrophilic Building Block for Targeted Covalent Inhibitors and Fragment-Based Drug Discovery

Executive Summary

The paradigm of drug discovery has experienced a renaissance in covalent pharmacology, shifting from serendipitous discovery to the rational design of Targeted Covalent Inhibitors (TCIs)[1]. At the core of this methodology is the strategic pairing of a non-covalent recognition scaffold with an electrophilic "warhead" capable of forming an irreversible bond with nucleophilic amino acids.

2-chloro-N-(6-methylheptan-2-yl)acetamide (CAS 71172-80-0) is a highly specialized, bifunctional chemical building block designed for this exact purpose. It features a reactive

Physicochemical & Structural Profiling

To successfully deploy CAS 71172-80-0 in a screening library or as a synthetic intermediate, researchers must understand its baseline quantitative properties. The compound's low molecular weight and optimal lipophilicity make it an ideal fragment for probing deep hydrophobic pockets adjacent to ligandable cysteines.

| Property | Value | Rationale / Implication |

| Chemical Name | 2-chloro-N-(6-methylheptan-2-yl)acetamide | IUPAC standard nomenclature. |

| Synonyms | 2-chloro-N-(1,5-dimethylhexyl)acetamide | Reflects the octodrine-derived aliphatic tail. |

| CAS Registry Number | 71172-80-0 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C10H20ClNO | Dictates the mass shift during intact protein MS. |

| Molecular Weight | 205.73 g/mol | High ligand efficiency (LE) potential in FBDD. |

| Electrophilic Warhead | Tuned for | |

| Target Residue | Cysteine (-SH) | Targets non-catalytic and catalytic cysteines[2]. |

| Expected Adduct | +169.15 Da | Mass shift upon covalent binding (loss of HCl). |

Mechanistic Rationale in Covalent Drug Design

The Chloroacetamide Warhead: Proximity-Driven Alkylation

Unlike acrylamides, which react via reversible or irreversible Michael addition, chloroacetamides react via a classic

The Causality of Warhead Selection: Chloroacetamides are deliberately chosen for FBDD because they possess a "Goldilocks" reactivity profile[3]. They are less intrinsically reactive than iodoacetamides (which indiscriminately label the proteome and cause pan-assay interference) but more reactive than unactivated acrylamides. This ensures that the

The Lipophilic Tail: Hydrophobic Pocket Interrogation

The 6-methylheptan-2-yl (1,5-dimethylhexyl) moiety is not merely a passive spectator. Its highly branched aliphatic structure mimics the steric bulk of hydrophobic amino acid side chains (such as leucine or isoleucine). In the context of drug design, this tail is utilized to interrogate and occupy hydrophobic sub-pockets (e.g., the P1/P2 pockets in proteases like SARS-CoV-2 Mpro, or the deep allosteric clefts in kinases)[4]. By anchoring the molecule in a hydrophobic pocket, the tail drastically lowers the entropic penalty of binding, perfectly positioning the chloroacetamide warhead for nucleophilic attack.

Caption: Mechanism of proximity-driven covalent modification by chloroacetamide warheads.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of CAS 71172-80-0 must follow rigorous, self-validating protocols. Below are the standard operating procedures for validating this building block in a drug discovery pipeline.

Protocol 1: Intact-Protein LC-MS for Covalent Adduct Validation

This protocol confirms whether CAS 71172-80-0 successfully and specifically alkylates the target protein.

Causality & Logic: We utilize intact-protein MS rather than bottom-up (trypsin-digested) proteomics for initial hit validation. Trypsin digestion can cause artifactual labeling or loss of the covalent adduct during sample processing. Intact MS provides an absolute, unmistakable mass shift (

-

Incubation: Incubate 2 µM of the recombinant target protein with 20 µM of CAS 71172-80-0 in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 25°C for 2 to 24 hours. Rationale: pH 7.4 ensures a small but sufficient fraction of the target cysteine is in its reactive thiolate form.

-

Reaction Quenching: Add Formic Acid to a final concentration of 1% (v/v). Rationale: Rapidly lowers the pH, protonating the reactive cysteine thiolate (pKa ~8.3) to a non-reactive thiol, instantly halting the

reaction and preventing artifactual labeling during LC injection. -

LC Separation: Inject the sample onto a Reverse-Phase C4 or C8 column. Rationale: Intact proteins are too large and hydrophobic for standard C18 columns, which would lead to irreversible binding and severe peak tailing. C4/C8 stationary phases provide the optimal balance of retention and recovery.

-

MS Acquisition & Deconvolution: Analyze via ESI-TOF MS. Use deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact mass.

-

Validation: A successful hit is validated if the deconvoluted mass shows a new peak exactly +169.15 Da heavier than the apo-protein, with no secondary peaks (which would indicate non-specific, multi-site labeling).

Caption: Intact-protein LC-MS workflow for validating covalent adduct formation.

Protocol 2: Glutathione (GSH) Half-Life ( ) Reactivity Assay

Before advancing a chloroacetamide fragment into cellular assays, its intrinsic reactivity must be profiled.

Causality & Logic: Highly reactive electrophiles will indiscriminately alkylate off-target proteins, leading to cellular toxicity, and will be rapidly cleared by hepatic glutathione in vivo. By incubating CAS 71172-80-0 with a vast excess of GSH and monitoring its disappearance via LC-UV/MS, we establish a half-life (

-

Preparation: Prepare a 10 mM stock of CAS 71172-80-0 in DMSO.

-

Reaction Initiation: Dilute the compound to 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM of an internal standard (e.g., labetalol).

-

Kinetic Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot and quench into 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid.

-

Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode).

-

Data Analysis: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

), from which the half-life is calculated (

References

- Sigma-Aldrich. 2-methylheptane | Sigma-Aldrich: 2-chloro-N-(6-methylheptan-2-yl)acetamide. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWNB35HrBPrV3wY_zGCsgB_xY9dm-Eaz9qe4aUHf_3Lkk3hw1wsNaftI1v-PKFmt7PL5tZy7b9EOmgG-KrMH8bJUyK2LualdM_9adjnllAGdA47-VPCmXB8tC-5pdYPWpaOnXe_DuA4Gxd1SduCbh7dFspq-5vmoc75xA3_jp581GM_P5TO-JtjIDkH796XXOh8FgQe0JAX2OH5duayTggUuV0bQPy3r4-LtxmFkj7S1LO5c7G1EU6CtX1sEjF6hP7_UF7BcBQN3QcJA==]

- MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQZnjSKeSQdslt2jCMCNcuSvovAD5RZQ6veluX4PiaEuz6AGTwJnWk-H-HDssXBqw5_tL1PK3E60OpLEHZ2zC0VNn0V77yTMlTeR0aXBOu-T3IBse24-Q9vdBvFIvqBMHYR1wFUDtjr9E3W8=]

- ACS Publications. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrOaUYaJBFwMkEW4kUk_iuyEUBoJQtSsuD3xS1hAVdDQh-kBfN5aWoXCojCpyBKJx_9rgY3obGW2jeWY4bkzmrY9_TLsuk6EntEZL6UyUaANdndWfWxDZurhXyyXL6RHSAn0qcpFGPQiT]

- RSC Publishing. Fragment-based covalent ligand discovery - RSC Chemical Biology. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-1yPGuIVSEMkSuzA_tWZzkQEAGFR_K9Aw7vL67VPUrOgr9iNWNLi44Pv3bcGFZ4mxNHJ0mNt8U-SmFds01MuK2kGZUnVJ0OBofI_x0vpwzD6o6CrMvwzdEtdIOTGjHHhd0f8uZPIepdcC6WeG5NTVGQB8WRFDmEj3]

- ResearchGate. Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGtWK2Uz3mBnhZih8fHFICMbFzDLSMEl9cCOicvghFyhjtiiRNmDJveADKf8ULOFMgMMMtvZ9sgc4MfhXA_bX0d211xLKRULw7yESA8jZXOcsQxY9jVjpx4NOdn-rmh1wE5NlFEtY99mYwUmq3-0D57tVWtHyry1_DQOgbPAaIACEMfUOGsrJ14rJnh9EdygcAJvSVs6kHZhvBFe0gDUYUyOL0dy1IxWK1RCG7vBB5fmCJEo1FQRqC-lezO8xXsL86TQ-zRQ==]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

2-chloro-N-(1,5-dimethylhexyl)acetamide chemical structure and synonyms

The following technical guide provides an in-depth analysis of 2-chloro-N-(1,5-dimethylhexyl)acetamide , a specialized chemical intermediate. This monograph is structured for researchers and drug development professionals, focusing on structural identity, synthesis methodologies, and chemical reactivity.

Chemical Identity and Nomenclature

2-chloro-N-(1,5-dimethylhexyl)acetamide is an organic amide belonging to the class of

Core Identifiers

| Parameter | Detail |

| CAS Registry Number | 71172-80-0 |

| IUPAC Name | 2-chloro-N-(6-methylheptan-2-yl)acetamide |

| Common Synonyms | N-Chloroacetyl-1,5-dimethylhexylamine; N-Chloroacetyl-DMHA; N-(1,5-dimethylhexyl)-2-chloroacetamide |

| Molecular Formula | |

| Molecular Weight | 205.72 g/mol |

| SMILES | CC(C)CCCC(C)NC(=O)CCl |

| InChI Key | (Predicted) KVN... (Derivative of Octodrine) |

Structural Analysis

The molecule features a secondary amide linkage connecting a reactive

-

Electrophilic Center: The carbon bearing the chlorine atom (

) is highly susceptible to nucleophilic attack ( -

Lipophilic Tail: The 1,5-dimethylhexyl group (isooctyl skeleton) imparts significant lipophilicity (

), facilitating membrane permeability in biological applications. -

Stereochemistry: The molecule possesses a chiral center at the C2 position of the heptyl chain (C1 of the hexyl substituent). Commercial preparations are typically racemic, though stereoselective synthesis can yield

or

Synthesis and Production Protocols

The synthesis of 2-chloro-N-(1,5-dimethylhexyl)acetamide follows a classic Schotten-Baumann acylation pathway. This protocol ensures high yield and purity by controlling the exothermic nature of the reaction and scavenging the hydrochloric acid byproduct.

Reagents and Materials[1][2][3][4][5][6]

-

Precursor Amine: 2-amino-6-methylheptane (Octodrine/DMHA) [CAS: 543-82-8].

-

Acylating Agent: Chloroacetyl chloride [CAS: 79-04-9].

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Experimental Protocol (Standardized)

Objective: Synthesize 2-chloro-N-(1,5-dimethylhexyl)acetamide with

-

Preparation : Charge a 3-neck round-bottom flask with 1.0 eq of 2-amino-6-methylheptane and 1.2 eq of Triethylamine in anhydrous DCM (0.5 M concentration).

-

Cooling : Cool the solution to

using an ice/salt bath to suppress di-acylation and thermal degradation. -

Addition : Dropwise add 1.1 eq of Chloroacetyl chloride diluted in DCM over 30 minutes. Critical: Maintain internal temperature

. -

Reaction : Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 7:3) or LC-MS.

-

Work-up :

-

Quench with ice water.

-

Wash organic layer with

(to remove unreacted amine), followed by saturated -

Dry over anhydrous

.

-

-

Purification : Concentrate under reduced pressure.[1] Recrystallize from Hexane/Ethanol or purify via flash column chromatography if necessary.

Reaction Logic Diagram

The following diagram illustrates the chemical transformation and critical process controls.

Figure 1: Schotten-Baumann synthesis pathway for the target chloroacetamide.

Applications and Reactivity

This compound is rarely an end-product; it is a high-value intermediate . Its utility lies in the reactivity of the

Primary Reactivity: Nucleophilic Substitution ( )

The chlorine atom is a good leaving group, allowing substitution by amines, thiols, or alkoxides. This is commonly used to synthesize:

-

Local Anesthetics : Analogs of lidocaine or tocainide where the aromatic ring is replaced or modified with the aliphatic DMHA chain to alter channel binding kinetics.

-

Glycine Transporter Inhibitors : N-substituted glycine derivatives.

-

Peptidomimetics : Introduction of the N-alkylated glycine motif.

Reactivity Workflow

Figure 2: Synthetic divergence from the chloroacetamide core.

Analytical Characterization

To validate the identity of synthesized material, the following spectral data is expected:

| Technique | Expected Signals / Characteristics |

| IR Spectroscopy | 1650-1660 |

| Mass Spectrometry | m/z 206/208 : Molecular ion |

Safety and Handling

Warning : Chloroacetamides are potent alkylating agents .

-

Hazards : Known skin sensitizers and irritants. Potential for causing allergic contact dermatitis.

-

Handling : Use only in a fume hood. Wear nitrile gloves (double gloving recommended) and eye protection.

-

Storage : Store in a cool, dry place (

). Moisture sensitive (hydrolysis to

References

-

Sigma-Aldrich . 2-Chloro-N-(1,5-dimethylhexyl)acetamide Product Detail. CAS 71172-80-0.[2] Link

-

Singh, R., et al. (2017).[3] "A facile amidation of chloroacetyl chloride using DBU."[3] International Journal of ChemTech Research, 10(3), 365-372.[3] Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 10926 (Octodrine). (Precursor reference). Link

-

Voynikov, Y., et al. (2015).[1] "Direct Linkage of Chloroacetamides of Amino Acids to Theophylline." Pharmacia, 62(1).[1] Link

Sources

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(6-methylheptan-2-yl)acetamide

Executive Summary

In the realm of synthetic chemistry and agrochemical development, N-alkylated chloroacetamides serve as highly versatile building blocks. Specifically, 2-chloro-N-(6-methylheptan-2-yl)acetamide (also known as 2-chloro-N-(1,5-dimethylhexyl)acetamide) combines a highly reactive electrophilic core with a deeply lipophilic aliphatic tail. This whitepaper deconstructs the structural properties, mechanistic reactivity, and standardized laboratory protocols for utilizing this compound [1], providing a self-validating framework for its application in targeted covalent inhibitor (TCI) design and agrochemical synthesis.

Structural Analysis and Physicochemical Profiling

The dual nature of 2-chloro-N-(6-methylheptan-2-yl)acetamide dictates its behavior in both biological systems and synthetic reactors. The molecule is defined by two distinct domains:

-

The Pharmacophore (α-Chloroacetamide): A classic electrophilic center primed for bimolecular nucleophilic substitution (SN2).

-

The Lipophilic Tail (6-methylheptan-2-yl group): A branched, 8-carbon aliphatic chain that significantly increases the compound's partition coefficient (LogP), enhancing membrane permeability and solubility in non-polar organic solvents.

Quantitative Data Summary

To ensure stoichiometric precision during assay development and synthesis, the core physicochemical metrics are consolidated below [2]:

| Property | Value / Description |

| Chemical Name | 2-chloro-N-(6-methylheptan-2-yl)acetamide |

| Synonym | 2-chloro-N-(1,5-dimethylhexyl)acetamide |

| CAS Registry Number | 71172-80-0 |

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.73 g/mol |

| Exact Mass | 205.123 Da |

| InChIKey | AHRHYMHJGCHFNB-UHFFFAOYSA-N |

| Appearance | Liquid (Standard ambient temperature and pressure) |

Mechanistic Causality: The α-Chloroacetamide Core

As an application scientist, I emphasize understanding why a molecule reacts, rather than just how. The reactivity of 2-chloro-N-(6-methylheptan-2-yl)acetamide is driven by the adjacent carbonyl group. The electron-withdrawing oxygen induces a partial positive charge (δ+) on the α-carbon. Coupled with the polarizability of the chlorine atom—an excellent leaving group due to the stability of the resulting chloride anion—this creates a highly activated site for nucleophilic attack.

When exposed to soft nucleophiles (such as thiolates in cysteine residues or primary/secondary amines), the compound undergoes a rapid SN2 reaction. The steric hindrance from the branched 6-methylheptan-2-yl tail is isolated to the nitrogen atom, leaving the α-carbon fully exposed for backside attack.

Caption: SN2 mechanism of 2-chloro-N-(6-methylheptan-2-yl)acetamide with a nucleophile.

Self-Validating Nucleophilic Substitution Protocol

To harness this compound in library synthesis, a robust, self-validating protocol is required. The following methodology details the SN2 functionalization of the chloroacetamide using a generic amine/thiol nucleophile.

Experimental Workflow

Step 1: Reagent Preparation (The Causality of Solvent Choice)

-

Action: Dissolve 1.0 eq of 2-chloro-N-(6-methylheptan-2-yl)acetamide (205.73 mg, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates the counter-cations of your base but leaves the nucleophilic anion "naked" and highly reactive, drastically lowering the activation energy of the SN2 pathway.

Step 2: Reaction Execution

-

Action: Add 1.2 eq of the nucleophile and 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature under an inert N₂ atmosphere for 4–6 hours.

-

Causality: K₂CO₃ acts as a mild, insoluble inorganic base that scavenges the HCl byproduct, driving the reaction forward without hydrolyzing the sensitive acetamide bond.

Step 3: In-Process Monitoring (Self-Validation)

-

Action: Monitor via Thin Layer Chromatography (TLC) and LC-MS.

-

Causality: Because the aliphatic tail and simple amide lack extended π-conjugation, the compound is UV-inactive . You must use a KMnO₄ stain to visualize the spots (the starting material will appear as a yellow spot on a purple background). LC-MS will validate the consumption of the starting material (m/z 206.1 [M+H]⁺).

Step 4: Aqueous Workup

-

Action: Quench with 15 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL).

-

Causality: The highly lipophilic 6-methylheptan-2-yl tail ensures the product partitions exclusively into the organic layer. The repeated brine washes are critical to pull the residual DMF into the aqueous phase.

Caption: Standardized S_N2 workflow for functionalizing the chloroacetamide core.

Agrochemical & Biological Implications

Beyond synthetic utility, molecules structurally analogous to 2-chloro-N-(6-methylheptan-2-yl)acetamide (such as alachlor and metolachlor) are foundational to modern agrochemistry.

These N-alkylated chloroacetamides function as potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) elongases . By covalently binding to the active site thiol of the elongase enzyme, they halt the biosynthesis of C20–C24 fatty acids. Without these critical lipids, target cells cannot synthesize functional plasma membranes, leading to rapid cell division arrest and necrosis in target organisms. The branched 6-methylheptan-2-yl group specifically modulates the binding affinity and soil half-life of the compound [3].

Caption: Mechanism of action for chloroacetamide-based VLCFA elongase inhibitors.

Environmental, Health, and Safety (EHS) Directives

As an alkylating agent, 2-chloro-N-(6-methylheptan-2-yl)acetamide must be handled with rigorous EHS oversight.

-

Hazards: Classified under H303, H313, and H333 (May be harmful if swallowed, in contact with skin, or inhaled) [2].

-

Handling: All SN2 reactions must be conducted in a certified fume hood. Nitrile gloves must be double-layered, as lipophilic chloroacetamides can permeate standard laboratory PPE over time.

-

Storage: Store at -4°C for short-term use (1-2 weeks) or -20°C for long-term preservation to prevent auto-degradation of the electrophilic center [2].

References

-

Title: 2-chloro-N-(6-methylheptan-2-yl)acetamide Product Specification & MSDS Source: BIOFOUNT URL: [Link]

1,5-dimethylhexylamine chloroacetylated derivative identification

Title: Identification and Structural Elucidation of the 1,5-Dimethylhexylamine Chloroacetylated Derivative: A Comprehensive Analytical Framework

Executive Summary

1,5-Dimethylhexylamine (DMHA, also known as octodrine or 2-amino-6-methylheptane) is an aliphatic alkylamine increasingly detected as an undeclared, synthetic central nervous system stimulant in sports nutrition and cognitive enhancement supplements[1][2]. Due to its high polarity, basicity, and poor volatility, direct chromatographic analysis of underivatized DMHA often suffers from severe peak tailing, poor resolution, and matrix interference[3]. To achieve unambiguous structural identification and robust quantification, pre-column derivatization is analytically imperative. This whitepaper details the mechanistic rationale, self-validating synthesis, and multi-modal identification (GC-MS, NMR, FT-IR) of the N-(1,5-dimethylhexyl)chloroacetamide derivative.

Mechanistic Rationale for Chloroacetylation

Expertise & Experience: The Causality of Derivatization

Primary aliphatic amines like DMHA interact strongly with active silanol groups (Si-OH) on standard gas chromatography stationary phases, leading to adsorption and loss of peak symmetry. While silylation or standard acetylation are common, chloroacetylation using chloroacetyl chloride offers three distinct analytical advantages:

-

Chromatographic Behavior: Conversion of the basic primary amine (pKa ~10.4) to a neutral amide completely eliminates silanol interactions, sharpening peak shape and drastically improving the limit of detection (LOD).

-

Isotopic Mass Tagging: The introduction of a chlorine atom embeds a highly diagnostic characteristic into the mass spectrum. Chlorine's natural isotopic distribution (

Cl and -

Volatility Modulation: The chloroacetyl group increases the molecular weight from 129.25 g/mol to 205.72 g/mol , shifting the analyte's retention time away from early-eluting, highly volatile matrix interferents.

Self-Validating Synthesis & Derivatization Protocol

Trustworthiness: A Closed-Loop Validation System

To ensure that quantitative downstream data is not skewed by incomplete reaction kinetics, the following protocol incorporates dual-validation checkpoints.

Reaction Scheme:

DMHA + Chloroacetyl Chloride + Triethylamine

Step-by-Step Methodology:

-

Matrix Free-Basing & Extraction:

-

Action: Suspend 50 mg of the 1 in 5 mL of HPLC-grade water. Adjust to pH > 11.0 using 1M NaOH[1].

-

Causality: DMHA is typically formulated as a citrate or hydrochloride salt. A pH > 11 ensures complete deprotonation of the amine, maximizing its partition coefficient into the organic phase.

-

Extraction: Extract with 3 x 5 mL anhydrous dichloromethane (DCM). Combine organic layers.

-

-

Chloroacetylation:

-

Action: Chill the DCM extract to 0 °C under nitrogen. Add 2.0 molar equivalents of Triethylamine (TEA), followed by dropwise addition of 1.5 equivalents of Chloroacetyl chloride.

-

Causality: TEA (pKa ~10.75) is utilized as a proton scavenger. It is preferred over pyridine because it efficiently neutralizes the HCl byproduct without forming competing nucleophilic adducts. The 0 °C environment prevents exothermic degradation and limits di-alkylation.

-

Incubation: Stir at 0 °C for 30 minutes, then warm to 25 °C for 1 hour.

-

-

Workup & Quenching:

-

Action: Quench the reaction with 5 mL saturated aqueous NaHCO

. Wash the organic layer sequentially with 0.1M HCl (to remove unreacted DMHA and TEA) and brine. Dry over anhydrous Na

-

-

Self-Validation Checkpoint:

-

Action: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Validation: Stain with Ninhydrin. The complete absence of a purple spot (primary amine) confirms 100% conversion. Subsequent staining with Iodine vapor will reveal the chloroacetamide derivative as a distinct brown spot.

-

Figure 1: Self-validating extraction, derivatization, and identification workflow for DMHA.

Analytical Identification & Structural Elucidation

Once synthesized, the derivative must be authenticated using orthogonal analytical techniques[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI, 70 eV) mass spectrum of N-(1,5-dimethylhexyl)chloroacetamide is highly predictable due to the directing effects of the amide nitrogen and the halogen.

-

Molecular Ion (

): Observed at m/z 205 ( -

-Cleavage: Cleavage of the C-C bond alpha to the nitrogen (loss of the isohexyl radical, C

-

Acylium Ion: Cleavage of the N-C(O) bond yields the chloroacylium ion at m/z 77/79, a universal marker for chloroacetylated derivatives.

Figure 2: Primary EI-MS fragmentation pathways for the chloroacetylated DMHA derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides absolute confirmation of the regiochemistry, a critical step when differentiating DMHA from structural isomers[2].

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

Fourier-Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR analysis reveals the elimination of the primary amine N-H stretching doublet (~3300-3400 cm

Quantitative Data Summaries

Table 1: Quantitative

| Structural Moiety | Multiplicity (Integration) | Assignment Causality | ||

| -C=O | - | - | 165.4 | Amide carbonyl deshielding |

| -CH | 4.02 | Singlet (2H) | 42.8 | Electronegative Cl pull |

| -CH-N | 3.95 | Multiplet (1H) | 46.2 | Alpha to amide nitrogen |

| -NH | 6.20 | Broad Doublet (1H) | - | Hydrogen bonding / Quadrupole |

| -CH | 1.10 - 1.45 | Multiplets (6H) | 24.1 - 38.5 | Aliphatic backbone |

| -CH(CH | 1.52 | Nonet (1H) | 28.0 | Isopropyl methine |

| -CH | 1.15 | Doublet (3H) | 21.2 | Adjacent to chiral center |

| -CH | 0.86 | Doublet (6H) | 22.5, 22.6 | Diastereotopic methyls |

Table 2: Diagnostic EI-MS (70 eV) Fragmentation Ions

| m/z Ratio | Ion Identity | Relative Abundance | Diagnostic Significance |

| 205 / 207 | [M] | ~5-10% | Confirms molecular weight and Cl presence (3:1 isotope ratio). |

| 120 / 122 | [M - C | 100% (Base) | Alpha-cleavage confirms amine position at C2 of the heptane chain. |

| 77 / 79 | [ClCH | ~40% | Universal marker for chloroacetylated primary/secondary amines. |

| 85 | [C | ~25% | Confirms the presence of the terminal isohexyl aliphatic tail. |

References

- Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis Source: MDPI / ResearchGate URL

- Octodrine: New Questions and Challenges in Sport Supplements Source: ResearchGate URL

- History full circle: 'Novel' sympathomimetics in supplements Source: ResearchGate URL

- Adulteration of Brain Health (Cognitive, Mood, and Sleep Enhancement)

Sources

Comparative Technical Guide: 2-Amino-6-Methylheptane vs. N-Chloroacetyl Derivative

The following technical guide provides an in-depth comparative analysis of 2-amino-6-methylheptane (Octodrine) and its N-chloroacetyl derivative (2-chloro-N-(1,5-dimethylhexyl)acetamide).

This document is structured for researchers and drug development professionals, focusing on the critical shift in physicochemical properties, pharmacological mechanisms, and toxicological profiles that occur when a primary aliphatic amine is converted into an electrophilic chloroacetamide.

Executive Summary

The structural modification of 2-amino-6-methylheptane (DMHA/Octodrine) to its chloroacetamide derivative represents a fundamental transition in medicinal chemistry: the conversion of a reversible sympathomimetic amine into an irreversible electrophilic alkylating agent .

-

2-Amino-6-Methylheptane: A central nervous system (CNS) stimulant and sympathomimetic that acts via non-covalent interactions (reuptake inhibition and receptor agonism).

-

Chloroacetamide Derivative: A neutral, reactive amide. The loss of the basic nitrogen center abolishes standard sympathomimetic binding, while the introduction of the

-chloroacetyl moiety creates a "warhead" capable of covalently modifying cysteine residues in proteomes, leading to distinct toxicological risks including sensitization and cytotoxicity.

Physicochemical & Structural Divergence

The pharmacological distinction between these two compounds is rooted in their acid-base chemistry and electronic distribution.

Comparative Properties Table

| Feature | 2-Amino-6-Methylheptane (Octodrine) | Chloroacetamide Derivative |

| IUPAC Name | 6-methylheptan-2-amine | 2-chloro-N-(1,5-dimethylhexyl)acetamide |

| Functional Group | Primary Amine ( | |

| Electronic State (pH 7.4) | Cationic (Protonated, | Neutral (Non-ionizable) |

| pKa (Conjugate Acid) | ~10.5 (Highly Basic) | ~ -0.5 (Non-basic) |

| Reactivity Profile | Nucleophile (Lone pair donor) | Electrophile (Acceptor at |

| Lipophilicity (LogP) | ~2.5 (Moderate) | ~3.2 (High, increased permeability) |

| Mechanism Class | Reversible Ligand / Substrate | Covalent Modifier / Alkylator |

Structural Logic

-

The Amine (Parent): At physiological pH, the nitrogen is protonated. This positive charge is critical for ionic bonding with the conserved aspartate residue in monoamine transporters (DAT, NET) and G-protein coupled receptors (TAAR1).

-

The Derivative: Acylation of the nitrogen removes its basicity. The lone pair is delocalized into the carbonyl, preventing protonation. Simultaneously, the adjacent chlorine atom creates a dipole, making the methylene carbon highly susceptible to nucleophilic attack (

) by biological thiols (e.g., Glutathione, Cysteine).

Pharmacology & Mechanism of Action[1]

Parent Compound: Sympathomimetic Signaling

Octodrine functions similarly to DMAA (1,3-dimethylamylamine). Its mechanism relies on increasing the synaptic concentration of catecholamines.

-

Trace Amine Associated Receptor 1 (TAAR1): Agonism triggers cAMP signaling, reversing transport direction.

-

Reuptake Inhibition: Blocks Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) via competitive inhibition.

Derivative: Electrophilic Toxicity & Prodrug Potential

The chloroacetamide derivative lacks the pharmacophore required for direct sympathomimetic effects. However, it introduces two new pathways:

-

Covalent Alkylation (Toxicity): The chloroacetamide moiety reacts with nucleophilic residues on proteins. This "haptenization" is a known driver of contact dermatitis and cellular stress (depletion of Glutathione).

-

Metabolic Hydrolysis (Prodrug): In vivo amidases (e.g., fatty acid amide hydrolase) could theoretically cleave the amide bond, releasing the parent Octodrine and toxic chloroacetic acid. This makes the derivative a potential "masked" stimulant with high toxicity risks.

Mechanistic Pathway Diagram

Figure 1: Divergent signaling pathways. The parent amine engages in reversible receptor binding, while the derivative undergoes irreversible alkylation of cellular nucleophiles.

Synthesis & Experimental Protocols

The synthesis of the derivative is a standard Schotten-Baumann reaction or acylation using chloroacetyl chloride. This protocol is provided for analytical standard generation and toxicological assessment.

Synthesis Protocol: N-Chloroacetylation

Objective: Convert 2-amino-6-methylheptane to 2-chloro-N-(1,5-dimethylhexyl)acetamide.

-

Reagents:

-

2-Amino-6-methylheptane (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Step 1: Dissolve 2-amino-6-methylheptane (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.

-

Step 2: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

-

Step 3: Allow mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Step 4 (Work-up): Quench with saturated

. Extract organic layer, wash with 1M HCl (to remove unreacted amine) and Brine. -

Step 5: Dry over

and concentrate in vacuo. -

Step 6: Recrystallize from Hexane/Ether if solid, or purify via flash chromatography.

-

Reactivity Assay (GSH Trapping)

To confirm the "alkylating" nature of the derivative vs. the parent, a Glutathione (GSH) trapping assay is essential.

-

Incubation: Incubate test compound (10 µM) with GSH (1 mM) in Phosphate Buffer (pH 7.4) at 37°C for 60 mins.

-

Analysis: Analyze via LC-MS/MS.

-

Result:

-

Parent: No adduct formed.

-

Derivative: Formation of GSH-adduct mass

.

-

Analytical Differentiation

Distinguishing the parent amine from the amide derivative is critical in forensic and quality control settings (e.g., supplement adulteration).

Mass Spectrometry (LC-MS/MS)

-

Parent (Octodrine):

-

Precursor Ion:

m/z. -

Fragmentation: Loss of

(neutral loss 17), formation of alkyl carbocations.

-

-

Derivative (Chloroacetamide):

-

Precursor Ion:

m/z. -

Isotopic Signature: Distinct Chlorine pattern (

ratio of 3:1). -

Fragmentation: Cleavage of the amide bond, loss of

group.

-

Analytical Workflow Diagram

Figure 2: Analytical decision tree for differentiating Octodrine from its chloroacetamide derivative.

Toxicology & Safety Profile

The shift from amine to chloroacetamide introduces specific toxicological hazards ("Structural Alerts").

-

Skin Sensitization: Chloroacetamides are potent sensitizers (Murine Local Lymph Node Assay positive). They haptenize skin proteins, leading to allergic contact dermatitis.

-

Genotoxicity: As alkylating agents, chloroacetamides have the potential to interact with DNA bases, although protein reactivity is usually the primary hazard.

-

Mitochondrial Toxicity: Depletion of cellular glutathione (GSH) by the chloroacetamide moiety renders cells vulnerable to oxidative stress.

References

-

Cohen, P. A., et al. (2018).[2] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)...". Clinical Toxicology.

-

European Commission. (2011). "Opinion of the Scientific Committee on Consumer Safety on Chloroacetamide". SCCS.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10982, Octodrine". PubChem.

-

World Health Organization. (2000). "Chloroacetamide Safety Data". WHO/IPCS.

-

Sigma-Aldrich. (2024). "Product Specification: 2-Amino-6-methylheptane".

Sources

Methodological & Application

Application Note: Chemoselective Chloroacetylation of 2-Amino-6-methylheptane

Introduction & Mechanistic Rationale

The N-acylation of aliphatic amines is a foundational transformation in synthetic organic chemistry and drug development. Specifically, the chloroacetylation of 2-amino-6-methylheptane (an aliphatic primary amine, also known as 1,5-dimethylhexylamine) yields N-(6-methylheptan-2-yl)-2-chloroacetamide, a versatile intermediate. The α-chloro group serves as a highly reactive electrophilic handle for subsequent nucleophilic substitutions (e.g., amination, thiolation, or etherification), making it invaluable for synthesizing complex pharmaceutical libraries[1].

Causality in Reaction Design: Chloroacetyl chloride (CAC) is a bifunctional reagent, but its acyl chloride moiety is orders of magnitude more electrophilic than its alkyl chloride moiety. When reacting with a strong nucleophile like 2-amino-6-methylheptane, the reaction is highly exothermic. To prevent kinetic side-reactions—such as double acylation (forming tertiary amides) or premature hydrolysis of the acyl chloride—the reaction must be strictly temperature-controlled (0 °C) during the initial addition phase[2]. Furthermore, the generation of equimolar hydrochloric acid (HCl) necessitates an acid scavenger (like triethylamine or a phosphate buffer) to prevent the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and stall the reaction at a maximum of 50% conversion[3].

Reaction Pathway & Kinetics

The reaction proceeds via a classic addition-elimination mechanism. The primary amine attacks the carbonyl carbon of chloroacetyl chloride, forming a high-energy tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride ion, yielding the amide and HCl.

Reaction mechanism for the N-chloroacetylation of 2-amino-6-methylheptane.

Experimental Protocols

To accommodate different laboratory constraints and green chemistry initiatives, two distinct protocols are provided. Both protocols are self-validating: the reaction progress can be monitored via Thin Layer Chromatography (TLC) using a ninhydrin stain (which will show the disappearance of the primary amine spot), and successful conversion is marked by the formation of a less polar amide product.

Protocol A: Traditional Anhydrous N-Acylation (High Yield)

This method utilizes a non-nucleophilic organic base in an aprotic solvent, ensuring maximum conversion and minimal hydrolysis of the acylating agent[4].

Materials:

-

2-Amino-6-methylheptane: 10.0 mmol (1.29 g)

-

Chloroacetyl chloride: 11.0 mmol (1.24 g / ~0.88 mL)

-

Triethylamine (TEA): 15.0 mmol (1.52 g / ~2.1 mL)

-

Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylheptane (10.0 mmol) in 20 mL of anhydrous DCM under an inert nitrogen or argon atmosphere.

-

Base Addition: Add TEA (15.0 mmol) to the solution. Rationale: TEA acts as a sacrificial base to neutralize the HCl byproduct, driving the reaction to completion.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve chloroacetyl chloride (11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel. Rationale: Dropwise addition controls the exothermic heat release, preventing the formation of undesired di-acylated byproducts.

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (

) to neutralize excess acid. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 20 mL of 0.1 M HCl (to remove unreacted amine) and 20 mL of brine. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude chloroacetamide.

Protocol B: Green Aqueous Chloroacetylation (Metal-Free)

Recent advancements have demonstrated that chloroacetylation can be performed rapidly in aqueous phosphate buffers, exploiting the differential kinetics between amine acylation and water hydrolysis[3].

Materials:

-

2-Amino-6-methylheptane: 10.0 mmol (1.29 g)

-

Chloroacetyl chloride: 11.0 mmol (1.24 g / ~0.88 mL)

-

0.1 M Phosphate buffer (pH 7.4): 30 mL

Step-by-Step Procedure:

-

Suspension: Suspend 2-amino-6-methylheptane (10.0 mmol) in 30 mL of 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.

-

Direct Addition: While vigorously stirring the biphasic mixture at room temperature, add chloroacetyl chloride (11.0 mmol) dropwise over 5 minutes. Rationale: Vigorous stirring is critical to maximize the interfacial surface area between the hydrophobic amine/acid chloride and the aqueous buffer.

-

Propagation: Stir the mixture at room temperature for 20–30 minutes. The buffer naturally scavenges the generated HCl, maintaining the nucleophilicity of the amine[5].

-

Isolation: Extract the resulting emulsion with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over

, and concentrate in vacuo.

Experimental Workflow

Standard experimental workflow for the N-chloroacetylation of aliphatic amines.

Data Presentation & Optimization

The following table summarizes the expected quantitative outcomes and reaction conditions for the chloroacetylation of aliphatic amines (modeled on 2-amino-6-methylheptane) across different methodological frameworks[1][2][3].

| Entry | Solvent System | Base / Scavenger | Temp Profile | Reaction Time | Expected Yield (%) |

| 1 | Anhydrous DCM | Triethylamine (TEA) | 0 °C | 2.0 h | 88 – 92% |

| 2 | Anhydrous THF | DBU | 0 °C | 1.5 h | 85 – 89% |

| 3 | Acetonitrile ( | Triethylamine (TEA) | 0 °C | 3.0 h | 60 – 75% |

| 4 | Phosphate Buffer (pH 7.4) | None (Buffer acts as base) | Room Temp | 20 min | 78 – 82% |

Note: While the anhydrous DCM method (Entry 1) provides the highest raw yield, the phosphate buffer method (Entry 4) offers a significantly higher space-time yield and eliminates the need for halogenated solvents, aligning with modern green chemistry standards.

References

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Source: Molecules (PMC) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: Utilizing 2-chloro-N-(6-methylheptan-2-yl)acetamide in Covalent Ligand Discovery and Chemoproteomics

Executive Summary & Strategic Rationale

In the rapidly expanding field of targeted covalent inhibitors (TCIs), the selection of an optimal electrophilic warhead and its associated recognition element dictates both the potency and the safety profile of a drug candidate. 2-chloro-N-(6-methylheptan-2-yl)acetamide (CAS: 71172-80-0) represents a highly specialized covalent fragment designed to probe unique topological spaces within the human proteome.

This molecule is strategically composed of two domains:

-

The

-Chloroacetamide Warhead : Unlike highly promiscuous iodoacetamides or inherently sluggish acrylamides, chloroacetamides offer a "Goldilocks" zone of intrinsic reactivity. They react with nucleophilic thiolates (cysteine residues) via an -

The 6-methylheptan-2-yl Tail : This highly branched, lipophilic isooctyl derivative acts as a hydrophobic anchor. Its primary function is to explore deep, cryptic hydrophobic clefts—such as those found in lipid kinases, lipases, or membrane-associated protein interfaces—driving the initial non-covalent binding event that precedes covalent bond formation[3].

Mechanistic Principles of Covalent Engagement

The efficacy of 2-chloro-N-(6-methylheptan-2-yl)acetamide is governed by a two-step kinetic model. The initial reversible binding is quantified by the inhibition constant (

Causality Check: Without the lipophilic tail establishing a strong

Two-step kinetic model of covalent engagement driven by hydrophobic recognition and SN2 alkylation.

Protocol I: Intrinsic Reactivity Profiling (GSH Assay)

Before advancing to complex proteomic screens, the intrinsic electrophilicity of the fragment must be quantified.

Causality : If the intrinsic reactivity is too high, the fragment will act as a pan-assay interference compound (PAINS), alkylating proteins indiscriminately regardless of the

Self-Validating Mechanism : This protocol requires the simultaneous evaluation of a hyper-reactive control (iodoacetamide) and a slow-reacting control (acrylamide). If these controls fall outside their established half-life benchmarks, the assay run is invalidated, preventing false-positive triage.

Step-by-Step Methodology :

-

Preparation : Prepare a 10 mM stock of 2-chloro-N-(6-methylheptan-2-yl)acetamide in LC-MS grade DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM PBS (pH 7.4).

-

Reaction Initiation : Mix the fragment (final concentration 100 µM) with GSH (final concentration 1 mM) in a thermoshaker set to 37°C.

-

Kinetic Sampling : Quench 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 480 minutes) by transferring them into vials containing 50 µL of 1% formic acid in acetonitrile.

-

LC-MS/MS Quantification : Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent fragment mass and the emergence of the GSH-adduct mass.

-

Data Analysis : Plot the natural log of remaining fragment concentration versus time to calculate the pseudo-first-order rate constant (

) and the half-life (

Protocol II: Target Deconvolution via isoTOP-ABPP

To identify the specific proteome-wide targets of 2-chloro-N-(6-methylheptan-2-yl)acetamide, we employ competitive Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP)[5].

Causality : Standard biochemical assays fail to account for the complex folding and competitive environment of a live cell. By evaluating target engagement in the native proteome, we ensure that the highly lipophilic 6-methylheptan-2-yl tail interacts with physiologically relevant lipid-binding pockets[3].

Self-Validating Mechanism : The protocol utilizes heavy (

Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying covalent targets.

Step-by-Step Methodology :

-

Proteome Preparation : Harvest native cell lysates (e.g., HEK293T) and adjust the total protein concentration to 2.0 mg/mL in PBS.

-

Fragment Incubation : Split the proteome. Treat one half with 50 µM 2-chloro-N-(6-methylheptan-2-yl)acetamide and the other with DMSO (Vehicle). Incubate for 2 hours at 37°C.

-

Broad-Spectrum Labeling : Add 100 µM of a universal probe (e.g., Iodoacetamide-Alkyne) to both samples for 1 hour to covalently tag all remaining solvent-accessible, unreacted cysteines.

-

CuAAC Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition. Attach a Light-TEV-Biotin tag to the DMSO sample and a Heavy-TEV-Biotin tag to the fragment-treated sample.

-

Pooling & Enrichment : Combine the Heavy and Light samples in a strict 1:1 volumetric ratio. Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin agarose beads.

-

Digestion & LC-MS/MS : Perform on-bead trypsin digestion to remove non-covalently bound proteins. Follow with TEV protease cleavage to release the probe-modified peptides. Analyze the eluate via high-resolution LC-MS/MS.

Data Synthesis & Triage Metrics

To systematically evaluate the viability of 2-chloro-N-(6-methylheptan-2-yl)acetamide as a starting point for lead optimization, quantitative data from the above protocols must be synthesized. The table below outlines the critical thresholds required to validate the compound's performance.

Table 1: Quantitative Benchmarks for Covalent Fragment Triage

| Parameter | Analytical Method | Acceptable Range | Causal Rationale |

| Intrinsic Reactivity (GSH | LC-MS/MS | 1 - 24 hours | Ensures the fragment is not promiscuously reactive (PAINS) but remains active enough to capture weak |

| Proteomic Selectivity | isoTOP-ABPP | < 50 highly engaged cysteines | Validates that the lipophilic tail is driving specific structural interactions rather than generic, widespread alkylation. |

| Target Occupancy ( | isoTOP-ABPP | Ratio > 4.0 | A Light/Heavy isotopic ratio > 4.0 indicates >75% engagement of a specific cysteine, confirming it as a primary target. |

References

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIYDvredWCjZI_ys9yqT48JfFWgXJm1QIIlLZ9-GFgtjHFtf9KjM3W1YwY4mFqO_v9Ip8xecrznGrKe_1XzEfg9ASDTy0JE-JL6N2rQ5DpXKGw_Iwt8-4apJVrWsIYufwympGOgTJxUICzafs=]

- Ligand Discovery by Activity-Based Protein Profiling. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_0s21xJlgz4rDhADCWITwrRIxG1dp8bjodetn8zHv_S2BZknNuaO-yAnGo4G6ZV3ErWCkjHTAqlkdHtCUbizwXh1sLqpbfVAYCb52qMgEZJiG-GiGOSLlZs_RbE6kxOlW5ojuWUXzuMddZ_x]

- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9YUrcPq1T4xNuJF5V4DiQZsoNxhH-1LVUI8SEekJIn2XINUK0yfENN04K1gi22BQMkdk-hvMjR9_exOoZIdR21UffmbFCeVON5valfMcZKYaozUOm76WVxaz-EEywhHPFQK56LmBpeETWwcxazfb4CsfGtKDg2_z8]

- Advances in covalent drug discovery. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgxIrp7eVRSFL6-grdHuI3bX5KiJycqUEPGWrUJvu8imnKh9clyNuknH_AtfPzgPinaSJS8aW5PO_6Vk3u8Lt-T7Qvu_70Nx5FWJOwsup8Jt7UWyFrKpnYp4GQbNAu67TBzvd9tvK_DCKv9KA=]

- Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhwsgl8jDn69JHtSoix7n2kP-lxtufZ15RDeFAFiGt2U36eNZtN7zJ3YxvVlQmNjwgabDmbBOlhDGbBgzvKGN_ZXWOutNv6P5SYOPS6VjiDY-SwA-6eNIH6YA9xHtUXhxNVMznE5N3sAVmmEs=]

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[https://vertexaisearch.cloud.google.

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

Applications of 71172-80-0 in proteomic screening libraries

Application Note: Targeting Cryptic Cysteines with 2-Chloro-N-(1,5-dimethylhexyl)acetamide (CAS 71172-80-0) [1][2]

Introduction

The rise of covalent inhibitors in modern drug discovery—exemplified by blockbuster drugs like Osimertinib (EGFR) and Sotorasib (KRAS G12C)—has revitalized interest in electrophilic fragment screening.[1][2] 2-Chloro-N-(1,5-dimethylhexyl)acetamide (CAS 71172-80-0) represents a critical class of "scout fragments" used in Covalent Fragment-Based Drug Discovery (FBDD) .[1][2]

Unlike complex drug candidates, 71172-80-0 serves as a minimalistic chemical probe.[1][2] Its structure combines a reactive

This guide details the application of 71172-80-0 in Activity-Based Protein Profiling (ABPP) and Intact Protein Mass Spectrometry to identify ligandable cysteines in "undruggable" targets.[1][2]

Chemical Profile & Mechanism of Action

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide |

| CAS Number | 71172-80-0 |

| Molecular Formula | |

| Molecular Weight | 205.73 g/mol |

| Warhead Type | |

| Reactivity Profile | Moderate (Tunable).[1][2] Reacts preferentially with Cysteine thiols ( |

| Solubility | soluble in DMSO (>10 mM); low solubility in water.[1][2] |

Mechanism of Covalent Modification

The chloroacetamide group undergoes a nucleophilic substitution reaction (

Reaction Scheme:

-

Selectivity: While highly selective for cysteine, off-target reactivity with lysine (

-amino group) or histidine can occur at elevated pH (>8.[1][2]5) or high concentrations.[1][2] -

Mass Shift: Successful labeling results in a mass increase of ~169.25 Da on the target protein (Fragment Mass - HCl).[1][2]

Application Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

The "Gold Standard" for validating covalent fragment hits.[1][2]

Objective: Determine if 71172-80-0 covalently modifies the target protein and calculate the occupancy (percent labeling).

Materials:

-

Target Protein (5–10 µM in non-Tris buffer, e.g., HEPES or PBS, pH 7.4).[1][2]

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[1][2]

Step-by-Step Methodology:

-

Preparation: Dilute protein to 5 µM in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT or

-mercaptoethanol as they will scavenge the probe.[1][2] -

Incubation: Add 71172-80-0 to a final concentration of 50 µM (10-fold excess).

-

Reaction: Incubate at Room Temperature (RT) for 1 to 4 hours.

-

Quenching: Quench reaction by adding formic acid to 1% final concentration or strictly desalt using Zeba™ Spin Desalting Columns.

-

Analysis: Inject onto a C4 reverse-phase column coupled to ESI-MS. Deconvolute the raw spectra to zero-charge mass.[1][2]

Data Interpretation:

Protocol B: Competition ABPP Assay

Used to confirm site specificity and screen libraries in complex proteomes.[1][2]

Objective: Assess if 71172-80-0 competes with a broad-spectrum probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide) for a specific cysteine.[1][2]

Workflow:

-

Pre-incubation: Treat cell lysate (1 mg/mL) or purified protein with 71172-80-0 (various concentrations: 1, 10, 50 µM) for 1 hour.

-

Probe Labeling: Add broad-spectrum probe (e.g., IA-Rhodamine) at 1 µM for 30 minutes.

-

Click Chemistry (Optional): If using an alkyne-probe, perform CuAAC with Azide-Fluorophore.

-

Visualization: Resolve proteins by SDS-PAGE and scan for fluorescence.

-

Result: A loss of fluorescence in the 71172-80-0 treated samples compared to DMSO control indicates successful target engagement (competition).[1][2]

Visualization of Screening Workflow

Caption: Workflow for validating 71172-80-0 hits using Intact Protein Mass Spectrometry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Labeling Observed | Cysteine is oxidized (disulfide) or inaccessible.[1][2] | Add weak reductant (TCEP) prior to screen; try denaturing conditions to expose cryptic sites.[1][2] |

| Multiple Adducts (+338 Da, +507 Da) | Non-specific labeling (Lys/His) or multiple Cys.[1][2] | Reduce incubation time (<1h) or lower pH to 7.0 to favor Cys reactivity. |

| Protein Precipitation | Compound insolubility or high DMSO %.[1][2] | Ensure final DMSO < 2%.[1][2] Check 71172-80-0 solubility in buffer (turbidity). |

| Low MS Signal | Ion suppression by buffer salts. | Use volatile buffers (Ammonium Acetate) or rigorous desalting (C4 trap column).[1][2] |

References

-

Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1][2] Link[1][2]

-

Resnick, E., et al. (2019).[1][2] "Rapid covalent-fragment screening by intact protein mass spectrometry." Journal of the American Chemical Society, 141(22), 8864–8869.[1][2] Link[1][2]

-

Enamine. "Covalent Fragment Libraries: Chloroacetamides."[1][2] Enamine.net.[1][2] Link

-

PubChem. "Compound Summary: 2-Chloro-N-(1,5-dimethylhexyl)acetamide (CAS 71172-80-0)."[1][2] National Library of Medicine.[1][2] Link

-

Åberg, V., et al. (2008).[1][2] "Covalent fragment screening using mass spectrometry." Drug Discovery Today: Technologies, 5(3), e79-e86.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Chloroacetylation of Sterically Hindered Amines

Current Status: Online 🟢 Topic: Yield Optimization & Troubleshooting for Hindered Substrates Ticket ID: CA-OPT-001[1]

The Steric Challenge: Executive Summary

The Problem: Chloroacetylation is typically a trivial reaction, but sterically hindered amines (e.g., tert-butylamines, 2,6-disubstituted anilines) break standard protocols.[1] The bulky groups surrounding the nitrogen atom dramatically reduce nucleophilicity, preventing the amine from attacking the carbonyl carbon of chloroacetyl chloride (CAC).

The Consequence: Slow reaction kinetics allow competitive side reactions to dominate:

-

Hydrolysis: CAC reacts with trace moisture to form chloroacetic acid (dead end).[2]

-

N-Alkylation: The amine attacks the

-carbon (displacement of Cl) instead of the carbonyl, leading to irreversible byproducts. -

Dimerization: The product amide reacts with unreacted amine.

This guide provides an optimized "High-Force" protocol using non-nucleophilic super-bases and specific solvent systems to overcome the steric energy barrier.

Mechanism & Competitive Pathways

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the desired Acylation and the fatal Alkylation/Hydrolysis pathways.

Figure 1: Reaction landscape.[1] Path A is the desired route but is retarded by steric bulk. Path B and Hydrolysis become dominant if Path A is too slow.

Critical Parameters (The Setup)

Reagent Selection

| Component | Standard Choice | Hindered Optimization Choice | Rationale |

| Electrophile | Chloroacetyl Chloride (CAC) | CAC + 1.5 eq | Anhydrides are often too slow for hindered amines.[1] Excess CAC compensates for hydrolysis losses. |

| Base | Triethylamine (TEA) or Pyridine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | TEA is often too weak to deprotonate the bulky intermediate.[1] DBU is a "super-base" that drives the reaction in THF [1]. |

| Solvent | DCM (Dichloromethane) | THF (Tetrahydrofuran) | THF stabilizes the transition state better for hindered systems and is compatible with DBU. |

| Catalyst | None | None (Avoid DMAP) | Warning: DMAP often causes dimerization (quaternary salts) by displacing the |

Stoichiometry & Temperature[2][3]

-

Ratio: 1.0 eq Amine : 1.2–1.5 eq CAC : 1.5–2.0 eq Base.

-

Temperature: Start at -10°C , then warm to RT .

-

Why? Cold addition prevents the "runaway" exotherm that favors N-alkylation (Path B). Warming drives the sluggish acylation (Path A) to completion.

-

Optimized Protocol: The "DBU-THF" Method

Recommended for amines where standard DCM/TEA protocols yield <50%.

Materials:

-

Sterically hindered amine (1.0 eq)[1]

-

Chloroacetyl chloride (1.2 eq)[3]

-

DBU (1.5 eq)

-

Anhydrous THF (0.2 M concentration relative to amine)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve the Amine (1.0 eq) and DBU (1.5 eq) in anhydrous THF.

-

Cooling: Cool the mixture to -10°C (Ice/Salt bath). Crucial: Do not skip cooling.

-

Addition: Add Chloroacetyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Note: The solution may turn yellow/orange; this is normal.

-

-

Reaction: Stir at -10°C for 30 mins, then remove the bath and allow to warm to Room Temperature (25°C). Stir for 3–6 hours.

-

Monitoring: Check TLC. If SM persists after 6 hours, heat to 40°C (carefully monitoring for impurities).

-

Workup (The "Acid Wash"):

-

Isolation: Dry over

, filter, and concentrate.

Troubleshooting Center (FAQ)

Ticket #1: "Starting material (SM) is still visible after 12 hours."

Diagnosis: The steric barrier is too high for the current energy input. Solution:

-

Switch to Schotten-Baumann: Use a biphasic system (Toluene/Water or DCM/Water) with

as the base. The high concentration of inorganic base in the aqueous phase can sometimes drive the reaction better than organic bases [2]. -

Concentration: Increase reaction concentration to 0.5 M or 1.0 M to force collisions.

Ticket #2: "I see a new spot that is NOT the product (lower Rf)."

Diagnosis: You likely formed the N-alkylated dimer (Amine attacking the product). Solution:

-

Reverse Addition: Add the Amine/Base mixture TO the Chloroacetyl Chloride solution. This ensures the electrophile (CAC) is always in huge excess, statistically preventing the amine from meeting a product molecule.

-

Lower Temperature: Keep the reaction at 0°C for longer. Alkylation has a higher activation energy than acylation.

Ticket #3: "The product is an oil/sticky gum, but it should be a solid."[1]

Diagnosis: Contamination with Chloroacetic Acid (hydrolysis byproduct).[2] Solution:

-

Your bicarbonate wash was insufficient. Dissolve the oil in DCM and wash vigorously with 1M NaOH (rapidly) or saturated

. The acid will pull into the water layer.

Logic Flow: Troubleshooting Decision Tree

Figure 2: Decision matrix for optimizing yield based on observed failure modes.

References

-

Suryawanshi, S. et al. (2011). "A facile amidation of chloroacetyl chloride using DBU." Sphinx Knowledge House.

-

Organic Chemistry Portal. (n.d.). "Schotten-Baumann Reaction."[4][5] Organic Chemistry Portal.

-

BenchChem. (2025).[2][6][3] "Strategies to minimize over-alkylation with Bromoacetyl chloride." BenchChem Technical Guides.

-

Massah, A. R. et al. (2018). "Efficient Catalyst for Acylation of Sulfonamides Amines...". National Institutes of Health (PMC).

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Removing unreacted chloroacetyl chloride from amide synthesis mixtures

Technical Support Center: Organic Synthesis & Purification Topic: Removal of Unreacted Chloroacetyl Chloride from Amide Synthesis Ticket ID: #CH-AC-002 Status: Open Priority: High (Safety Critical)

Safety Critical Warning: Lachrymator Hazard

STOP AND READ: Chloroacetyl chloride is a potent lachrymator (tear gas agent) and corrosive.

-

Never remove reaction vessels containing this reagent from the fume hood.

-

Never pour unquenched reaction mixtures directly into a waste container; violent evolution of HCl gas will occur.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Executive Summary

You are likely contacting us because you have synthesized a chloroacetamide derivative (e.g., via Schotten-Baumann or anhydrous acylation) and need to remove the excess chloroacetyl chloride (typically 1.1–1.5 equivalents used) without degrading your product.

The challenge lies in the bifunctional nature of the reagent:

-

Acyl Chloride (C=O)Cl: Highly reactive, forms the amide.

-

Alkyl Chloride (CH₂-Cl): Moderately reactive, susceptible to nucleophilic attack or polymerization.

We recommend two primary workflows depending on your product's sensitivity: Biphasic Hydrolysis (Standard) or Solid-Phase Scavenging (Water-Sensitive/High-Throughput).

Module 1: The Aqueous Workup (Standard Protocol)

User Question: "My product is stable to water. What is the most efficient way to wash away the excess reagent?"

Technical Insight: The goal is to hydrolyze the unreacted acid chloride into chloroacetic acid . By adjusting the pH of the aqueous layer to >7 (basic), the chloroacetic acid deprotonates to form sodium chloroacetate , which is highly water-soluble and partitions out of your organic product layer.

Standard Operating Procedure (SOP-01)

| Step | Action | Mechanism/Rationale |

| 1 | Cool reaction mixture to 0°C. | Hydrolysis is exothermic; cooling prevents runaway HCl evolution. |

| 2 | Quench by dropwise addition of saturated NaHCO₃ . | Converts Acid Chloride |

| 3 | Agitate vigorously for 15–30 minutes. | Essential to break up organic droplets and ensure the interface contacts all reagent. |

| 4 | Check pH of aqueous layer. | Ensure pH |

| 5 | Phase Separate . Keep Organic Layer. | Product (Amide) stays in organic; Byproduct (Salt) goes to aqueous. |

| 6 | Acid Wash (Optional, 1M HCl).[1] | Removes unreacted amine starting material (if any). |

| 7 | Brine Wash & Dry (MgSO₄). | Removes residual water to prevent hydrolysis during storage. |

Workflow Visualization

Figure 1: Logic flow for the chemical conversion of reactive acid chlorides into water-soluble salts.

Module 2: Solid-Phase Scavenging (Water-Sensitive/Parallel Synthesis)

User Question: "I cannot use an aqueous workup because my product hydrolyzes or forms an emulsion. Is there a 'dry' method?"

Technical Insight: Use a Polymer-Supported (PS) Scavenger . For acid chlorides, an amine-functionalized resin (e.g., PS-Trisamine ) is the gold standard. The resin acts as a "nucleophilic sponge," reacting covalently with the acid chloride to form an amide bond on the bead. You then filter the bead away.

Why PS-Trisamine? It contains a primary amine that reacts rapidly with electrophiles. Because the byproduct is chemically tethered to the solid bead, no extraction is required.

Standard Operating Procedure (SOP-02)

| Parameter | Specification |

| Resin Type | PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) |

| Loading | Typically 3.0 – 4.0 mmol/g |

| Stoichiometry | Use 2–3 equivalents relative to the excess acid chloride. |

| Solvent | DCM, THF, or DMF (Resin must swell to work). |

Protocol:

-

Dilute the crude reaction mixture with DCM or THF.

-

Add PS-Trisamine resin (calculate amount based on expected excess reagent).

-

Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours at room temperature.

-

Filter through a fritted funnel or cotton plug.

-

The filtrate contains your pure amide; the toxic reagent is trapped on the solid waste.

Workflow Visualization

Figure 2: The scavenging mechanism removes electrophiles via covalent capture, eliminating liquid-liquid extraction.

Module 3: Troubleshooting & FAQs

Q1: "My crude product turned dark brown/black after workup. What happened?"

-

Cause: This is often due to the polymerization of the chloroalkyl group or decomposition caused by residual HCl. Chloroacetyl chloride is bifunctional; if the quench was incomplete or the pH dropped (became acidic) during concentration, the alkyl chloride moiety can react with the amide nitrogen (intermolecular alkylation) or degrade.

-

Fix: Ensure the final organic layer is chemically neutral before rotary evaporation. Wash with brine, then dry over basic alumina or MgSO₄ (which is slightly basic) rather than acidic silica.

Q2: "I have a persistent emulsion during the bicarbonate wash."

-

Cause: Amides are often amphiphilic (surfactant-like).

-

Fix:

-

Add solid NaCl to saturate the aqueous layer further.

-

Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension of the micro-droplets.

-

Use a chlorinated solvent (DCM) rather than Ethyl Acetate, as the density difference with water is greater.

-

Q3: "Can I just distill the excess chloroacetyl chloride off?"

-

Advisory: Not Recommended.

-

Reason: Chloroacetyl chloride boils at ~106°C. While rotary evaporation can remove it, the vapors are highly toxic and corrosive to the pump diaphragm. Furthermore, heating the mixture concentrates the reagent, increasing the rate of side reactions (dimerization) before it evaporates.

References

-

Biotage / Sopachem. (n.d.). Solid-Supported Reagents and Scavengers: PS-Trisamine Applications.[2] Retrieved from

-

Organic Syntheses. (1927). Chloroacetamide Synthesis and Workup Procedures. Org.[2][3][4][5] Synth. 1927, 7, 16. Retrieved from

-

Fisher Scientific. (2010). Safety Data Sheet: Chloroacetyl Chloride.[6] Retrieved from

-

BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. Retrieved from

-

Yufeng. (2025).[8] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sopachem.com [sopachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. orgsyn.org [orgsyn.org]

Technical Support Guide: Solvent Selection for the Recrystallization of 2-chloro-N-(6-methylheptan-2-yl)acetamide

This guide provides a comprehensive framework for selecting an appropriate solvent system for the purification of 2-chloro-N-(6-methylheptan-2-yl)acetamide via recrystallization. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven laboratory practices.

Foundational Principles: Understanding the Analyte's Structure

Effective solvent selection begins with a structural analysis of the target molecule, 2-chloro-N-(6-methylheptan-2-yl)acetamide. The principle of "like dissolves like" is the cornerstone of this process.[1]

-

Polar Head Group: The molecule possesses a 2-chloroacetamide functional group. This region is polar due to the electronegative chlorine and oxygen atoms and the presence of an N-H bond capable of hydrogen bonding.

-

Non-polar Tail: The N-(6-methylheptan-2-yl) substituent is an eight-carbon, branched alkyl chain. This tail is large, non-polar (lipophilic), and dominates a significant portion of the molecule's structure.

This dual nature—an amphiphilic structure—is the critical factor governing its solubility. The compound is unlikely to be freely soluble in highly polar solvents (like water) or highly non-polar solvents (like hexanes) at room temperature. The ideal solvent will have an intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule, particularly at elevated temperatures.

Frequently Asked Questions (FAQs) in Solvent Selection

This section addresses common queries encountered during the development of a recrystallization protocol for N-substituted chloroacetamides.

Q1: What are the essential characteristics of an ideal recrystallization solvent? An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[2][3] Additionally, it should meet the following criteria:

-

Inertness: The solvent must not react with the compound.[2]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[2]

-

Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out"—melting instead of dissolving.[1]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Q2: Based on its structure, what solvents are good starting points for 2-chloro-N-(6-methylheptan-2-yl)acetamide? Given the molecule's amphiphilic character, solvents of intermediate polarity are the most logical starting points. Alcohols (like ethanol or isopropanol), ketones (acetone), and esters (ethyl acetate) are excellent candidates. For instance, structurally similar compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are reported to be soluble in chloroform and methanol but insoluble in water.[4][5] This suggests that moderately polar organic solvents are a promising area for investigation.